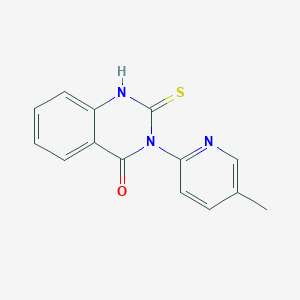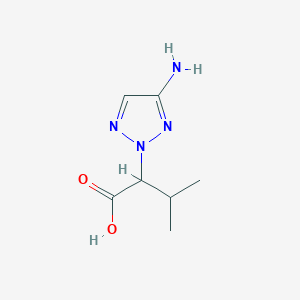
(5-Cyclopropylisoxazol-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Cyclopropylisoxazol-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone, also known as CPI-455, is a small molecule inhibitor that has been studied for its potential use in treating various diseases.
Aplicaciones Científicas De Investigación
Molecular Interaction and Pharmacophore Models
The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) is a potent and selective antagonist for the CB1 cannabinoid receptor. Conformational analysis and 3D-quantitative structure-activity relationship (QSAR) models suggest that specific substituents and their conformations play a crucial role in binding interaction with receptors, proposing a framework for designing receptor-specific agents (J. Shim et al., 2002).
Synthesis and Biological Activities
Various studies have focused on synthesizing derivatives containing pyrazole and isoxazole moieties, exploring their antimicrobial and antioxidant activities. These studies highlight the significance of heterocyclic chemistry in developing compounds with potential biological and pharmacological activities. For instance, synthesized derivatives were evaluated for their antibacterial and antioxidant properties, revealing moderate activities, and suggesting these scaffolds' potential in designing new therapeutic agents (Golea Lynda, 2021).
Antimicrobial and Phytotoxic Screening
Pyrazolines, known for their biological and pharmaceutical activities, have been the subject of research for antimicrobial and phytotoxic properties. The synthesis of derivatives and their subsequent evaluation against various microbial strains and phytotoxic assays contribute to the understanding of these compounds' bioactive potential (Amara Mumtaz et al., 2015).
Antibacterial and Antifungal Agents
Research into new pyrazole and isoxazole derivatives has shown that these compounds exhibit good antibacterial and antifungal activities, highlighting their potential as antimicrobial agents. The structural characterization and bioactivity screening of these compounds provide a basis for further development in antimicrobial therapy (P. Sanjeeva et al., 2022).
Structural Exploration and Antiproliferative Activity
The structural exploration of novel bioactive heterocycles, such as those incorporating isoxazole and pyrazole moieties, involves comprehensive studies including synthesis, antiproliferative activity evaluation, and molecular structure stabilization analysis. These studies not only elucidate the compounds' chemical properties but also assess their potential in cancer therapy (S. Benaka Prasad et al., 2018).
Propiedades
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c21-16(13-8-14(23-19-13)11-3-4-11)20-7-1-2-12(10-20)22-15-9-17-5-6-18-15/h5-6,8-9,11-12H,1-4,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGUAMURUFGMIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NOC(=C2)C3CC3)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Morpholin-4-yl)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B2688001.png)


![N1-isopentyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2688005.png)
![2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2688007.png)

![tert-butyl N-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]carbamate](/img/structure/B2688011.png)
![7-ethyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2688013.png)

![5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2688017.png)
![Methyl 4-((9-cyclopentyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2688018.png)

![1-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-2-(2-methylphenoxy)ethanone](/img/structure/B2688021.png)
![(1-(Benzo[b]thiophen-3-ylmethyl)piperidin-4-yl)methanol hydrochloride](/img/structure/B2688022.png)